Methyl 11-aminoundecanoate
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Overview
Description
Methyl 11-aminoundecanoate is an organic compound with the molecular formula C₁₂H₂₅NO₂. It is a derivative of 11-aminoundecanoic acid and is classified as an amino ester. This compound is of significant interest due to its applications in the production of polyamides, particularly Nylon-11, which is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 11-aminoundecanoate can be synthesized through a multi-step process involving the hydrogenation of unsaturated nitrile-esters. One common method involves the hydrogenation of 10-cyano-9-decenoate using a Raney®-nickel catalyst. The reaction is carried out under high pressure (30 bar) and elevated temperatures (150°C) to achieve high yields .
Industrial Production Methods
The industrial production of this compound typically involves the following steps:
Transesterification: Castor oil is transesterified with methanol to produce methyl ricinoleate.
Pyrolysis: Methyl ricinoleate is pyrolyzed to yield heptanal and methyl undecenoate.
Hydrolysis: Methyl undecenoate is hydrolyzed to produce 10-undecenoic acid.
Hydrobromination: 10-undecenoic acid is hydrobrominated to form 11-bromoundecanoic acid.
Chemical Reactions Analysis
Types of Reactions
Methyl 11-aminoundecanoate undergoes various chemical reactions, including:
Hydrogenation: The reduction of nitrile groups to amines.
Substitution: Amination reactions where the bromine atom is replaced by an amino group.
Hydrolysis: Conversion of esters to carboxylic acids.
Common Reagents and Conditions
Hydrogenation: Raney®-nickel catalyst, high pressure (30 bar), and elevated temperatures (150°C).
Amination: Palladium-catalyzed amination and hydrogenation-hydrogenolysis steps.
Major Products
Scientific Research Applications
Methyl 11-aminoundecanoate is used in several scientific research applications, including:
Polymer Chemistry: As a monomer for the production of polyamide 11, which is used in automotive, electronics, and textile industries.
Renewable Monomers: Research into bio-based monomers for sustainable polymer production.
Catalysis: Studies on the regeneration of catalysts used in the hydrogenation process.
Mechanism of Action
The mechanism of action of methyl 11-aminoundecanoate involves its conversion into polyamide 11 through polymerization. The amino group reacts with carboxylic acid groups to form amide bonds, resulting in the formation of long polymer chains. The molecular targets and pathways involved include the catalytic sites on the Raney®-nickel catalyst, which facilitate the hydrogenation and amination reactions .
Comparison with Similar Compounds
Similar Compounds
11-Aminoundecanoic Acid: A precursor to methyl 11-aminoundecanoate and also used in the production of Nylon-11.
Methyl Ricinoleate: An intermediate in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific application in the production of polyamide 11, which offers superior properties such as high thermal stability, chemical resistance, and mechanical strength compared to other polyamides .
Properties
Molecular Formula |
C12H25NO2 |
---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
methyl 11-aminoundecanoate |
InChI |
InChI=1S/C12H25NO2/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h2-11,13H2,1H3 |
InChI Key |
QVGONMHQKGSFOB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCN |
Origin of Product |
United States |
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